molecular formula C17H14O4S B3460816 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl thiophene-2-carboxylate

4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl thiophene-2-carboxylate

Cat. No.: B3460816
M. Wt: 314.4 g/mol
InChI Key: WFZUTXLCNNAIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl thiophene-2-carboxylate typically involves the reaction of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl chloride with thiophene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the coumarin moiety, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorinating agents like thionyl chloride (SOCl2) are used for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. Researchers are investigating its ability to inhibit the growth of certain bacterial strains and cancer cells .

Medicine

In medicine, this compound is being explored for its potential as a therapeutic agent. Its coumarin moiety is known for anticoagulant properties, while the thiophene ring may contribute to anti-inflammatory and analgesic effects .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl thiophene-2-carboxylate involves its interaction with various molecular targets. The coumarin moiety can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, leading to antimicrobial effects. The thiophene ring may interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
  • 7-hydroxy-4-methyl-2H-chromen-2-one
  • 4-methyl-2-oxo-2H-chromen-7-yl acetate

Uniqueness

4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl thiophene-2-carboxylate stands out due to the presence of both ethyl and methyl groups on the coumarin ring, which may enhance its biological activity and chemical reactivity compared to similar compounds. Additionally, the combination of coumarin and thiophene moieties provides a unique scaffold for further chemical modifications .

Properties

IUPAC Name

(4-ethyl-7-methyl-2-oxochromen-5-yl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4S/c1-3-11-9-15(18)20-12-7-10(2)8-13(16(11)12)21-17(19)14-5-4-6-22-14/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZUTXLCNNAIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl thiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl thiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl thiophene-2-carboxylate
Reactant of Route 5
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl thiophene-2-carboxylate
Reactant of Route 6
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.